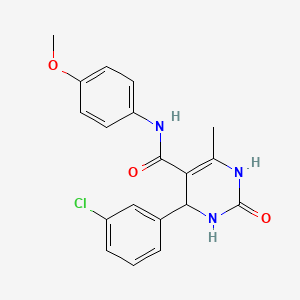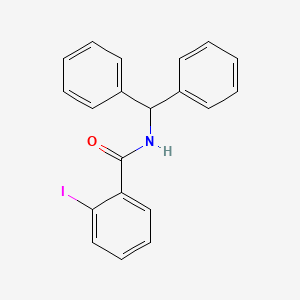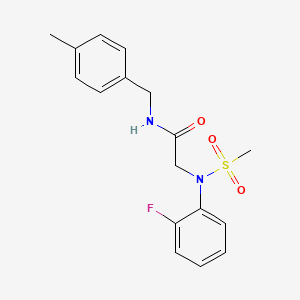![molecular formula C22H25ClN4O3 B5157985 N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide exerts its effects through the inhibition of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth, survival, and inflammation. By inhibiting BRD4, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide can reduce the expression of these genes and inhibit the growth of cancer cells, reduce inflammation, and reduce fibrosis.
Biochemical and Physiological Effects:
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit cell growth, induce apoptosis, and reduce tumor size. In inflammation, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In fibrosis, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce collagen deposition and reduce fibrotic scarring.
実験室実験の利点と制限
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for lab experiments, including its small size, high potency, and specificity for BRD4. However, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for the study of N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One potential direction is the development of N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide as a therapeutic agent for cancer, inflammation, and fibrosis. Another potential direction is the study of the role of BRD4 in other diseases, such as neurological disorders and cardiovascular disease. Finally, the development of more potent and selective BRD4 inhibitors could lead to the development of more effective therapeutic agents.
合成法
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with N-benzylethylenediamine. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been extensively studied in preclinical models for various diseases, including cancer, inflammation, and fibrosis. In cancer, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to inhibit the activation of macrophages and reduce inflammation in preclinical models of inflammatory diseases. In addition, N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce fibrosis in preclinical models of liver and lung fibrosis.
特性
IUPAC Name |
N'-benzyl-N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c23-19-9-5-4-8-18(19)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBSFSJEVPEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N'-{2-[4-(2-chloro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)


![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)